

CBT-1: A Technical Guide to a Potential Chemosensitizer in Oncology

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Compound of Interest

Compound Name: CBT-1

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Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents. **CBT-1®**, an orally administered bisbenzylisoquinoline plant alkaloid, has emerged as a promising chemosensitizer by directly inhibiting these transporters. This technical guide provides a comprehensive overview of **CBT-1®**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Mechanism of Action

CBT-1® functions as a potent, competitive inhibitor of both P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (ABCC1).^[1] Its primary mechanism involves binding to the drug-binding sites of these transporters, thereby preventing the efflux of co-administered chemotherapeutic agents and increasing their intracellular accumulation and cytotoxicity.

At lower concentrations (<1 µM), **CBT-1®** has been observed to stimulate the ATPase activity of P-gp, a characteristic shared with other P-gp inhibitors.^[1] This initial stimulation is followed

by inhibition at higher concentrations. The binding of **CBT-1®** to P-gp is a competitive interaction, as demonstrated by its ability to displace the photoaffinity label [125I]iodoarylazidoprazosin (IAAP).[1] While the precise binding site on P-gp has not been fully elucidated, molecular modeling studies of related compounds suggest interactions within the transmembrane domains that form the drug-binding pocket.

The inhibitory action of **CBT-1®** is not universal across all ABC transporters; it does not significantly affect the function of ABCG2.[1] This selectivity for ABCB1 and ABCC1 makes it an attractive candidate for targeted chemosensitization in tumors overexpressing these specific transporters.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of **CBT-1®**.

Table 1: In Vitro Inhibition of ABC Transporters by **CBT-1®**

Parameter	Transporter	Value	Cell Line/System	Reference
IC50 (vs. [125I]-IAAP)	P-gp (ABCB1)	0.14 µM	P-gp overexpressing cells	[1]
Concentration for 50% Max ATPase Stimulation	P-gp (ABCB1)	0.28 µM	P-gp overexpressing cells	[1]
Concentration for Complete Inhibition	P-gp (ABCB1)	1 µM	P-gp overexpressing cells	[1]
Concentration for Complete Inhibition	MRP1 (ABCC1)	10 µM	MRP1-overexpressing cells	[1]

Table 2: Reversal of Chemotherapeutic Resistance by **CBT-1®** in Cancer Cell Lines

Chemotherapeutic Agent	Cancer Cell Line	CBT-1® Concentration	Fold-Reversal of Resistance	Reference
Vinblastine	SW620 Ad20	1 µM	Complete Reversal	[1]
Paclitaxel	SW620 Ad20	1 µM	Complete Reversal	[1]
Depsipeptide	SW620 Ad20	1 µM	Complete Reversal	[1]

Table 3: Clinical Pharmacodynamic Effects of **CBT-1®**

Parameter	Method	Patient Population	CBT-1® Dose	Effect	Reference
Rhodamine Efflux from CD56+ PBMCs	Flow Cytometry	Solid Tumors	500 mg/m ² for 7 days	51%-100% lower (p < .0001)	[2][3]
^{99m} Tc-sestamibi Liver Uptake (AUC0-3)	SPECT Imaging	Solid Tumors	500 mg/m ² for 7 days	71.9% median increase (p < .0001)	[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of **CBT-1®** are provided below.

Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.

Materials:

- P-gp overexpressing cells (e.g., SW620 Ad20, MDR-19) and parental control cells.
- Rhodamine 123 (Sigma-Aldrich).
- **CBT-1®** and other inhibitors (e.g., verapamil, valspodar).
- Cell culture medium.
- Phosphate-buffered saline (PBS).
- Flow cytometer.

Protocol:

- Harvest and wash cells, then resuspend in culture medium at a concentration of 1×10^6 cells/mL.
- Incubate cells with 0.5 µg/mL rhodamine 123 in the presence or absence of varying concentrations of **CBT-1®** (e.g., 0.1, 1, 10 µM) for 30 minutes at 37°C.
- Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
- Resuspend the cells in rhodamine-free medium with or without the continued presence of the inhibitor.
- Incubate for 1 hour at 37°C to allow for efflux.
- Analyze the intracellular fluorescence of the cells by flow cytometry. A shift in the fluorescence histogram to the right in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.

Calcein AM Efflux Assay for MRP1 Inhibition

This assay assesses the inhibition of MRP1-mediated efflux of calcein, the fluorescent product of the non-fluorescent substrate calcein AM.

Materials:

- MRP1-overexpressing cells (e.g., ABCC1-transfected HEK293) and control cells.
- Calcein AM (acetoxymethyl ester of calcein).
- **CBT-1®** and other inhibitors (e.g., MK-571).
- Cell culture medium.
- PBS.
- Fluorescence plate reader or flow cytometer.

Protocol:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Pre-incubate the cells with varying concentrations of **CBT-1®** or a known MRP1 inhibitor in culture medium for 30 minutes at 37°C.
- Add calcein AM to a final concentration of 1 µM and incubate for an additional 30 minutes at 37°C.
- Wash the cells with ice-cold PBS to remove extracellular calcein AM.
- Measure the intracellular calcein fluorescence using a fluorescence plate reader (excitation ~490 nm, emission ~515 nm) or a flow cytometer. An increase in fluorescence in the presence of the inhibitor indicates MRP1 inhibition.

P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Materials:

- P-gp-containing membranes (e.g., from P-gp-overexpressing cells).
- **CBT-1®**.

- ATP.
- Assay buffer (containing MgCl_2 , EGTA, and a buffer like Tris-HCl).
- Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
- 96-well plates.
- Plate reader.

Protocol:

- Prepare a reaction mixture containing P-gp membranes and varying concentrations of **CBT-1®** in the assay buffer.
- Initiate the reaction by adding ATP.
- Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding the Pi detection reagent.
- Measure the absorbance at the appropriate wavelength to quantify the amount of Pi released.
- Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and determine the ability of a chemosensitizer to reverse drug resistance.

Materials:

- Cancer cell lines (drug-sensitive parental and drug-resistant).
- Chemotherapeutic agent (e.g., doxorubicin, paclitaxel).
- **CBT-1®**.

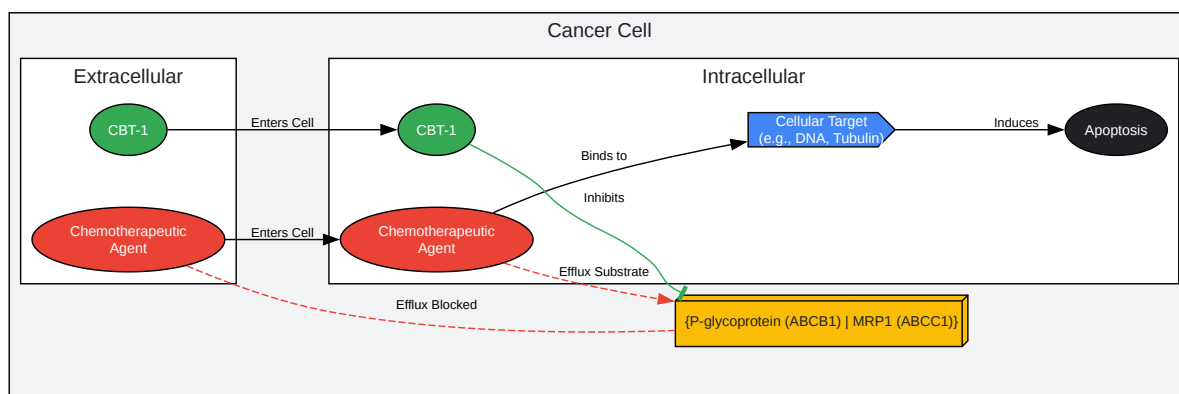
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- 96-well plates.
- Plate reader.

Protocol:

- Seed cells in 96-well plates and allow them to attach overnight.
- Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the absence and presence of a non-toxic concentration of **CBT-1®**.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at approximately 570 nm using a plate reader.
- Calculate the IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) and the fold-reversal of resistance (IC₅₀ of drug alone / IC₅₀ of drug + **CBT-1®**).

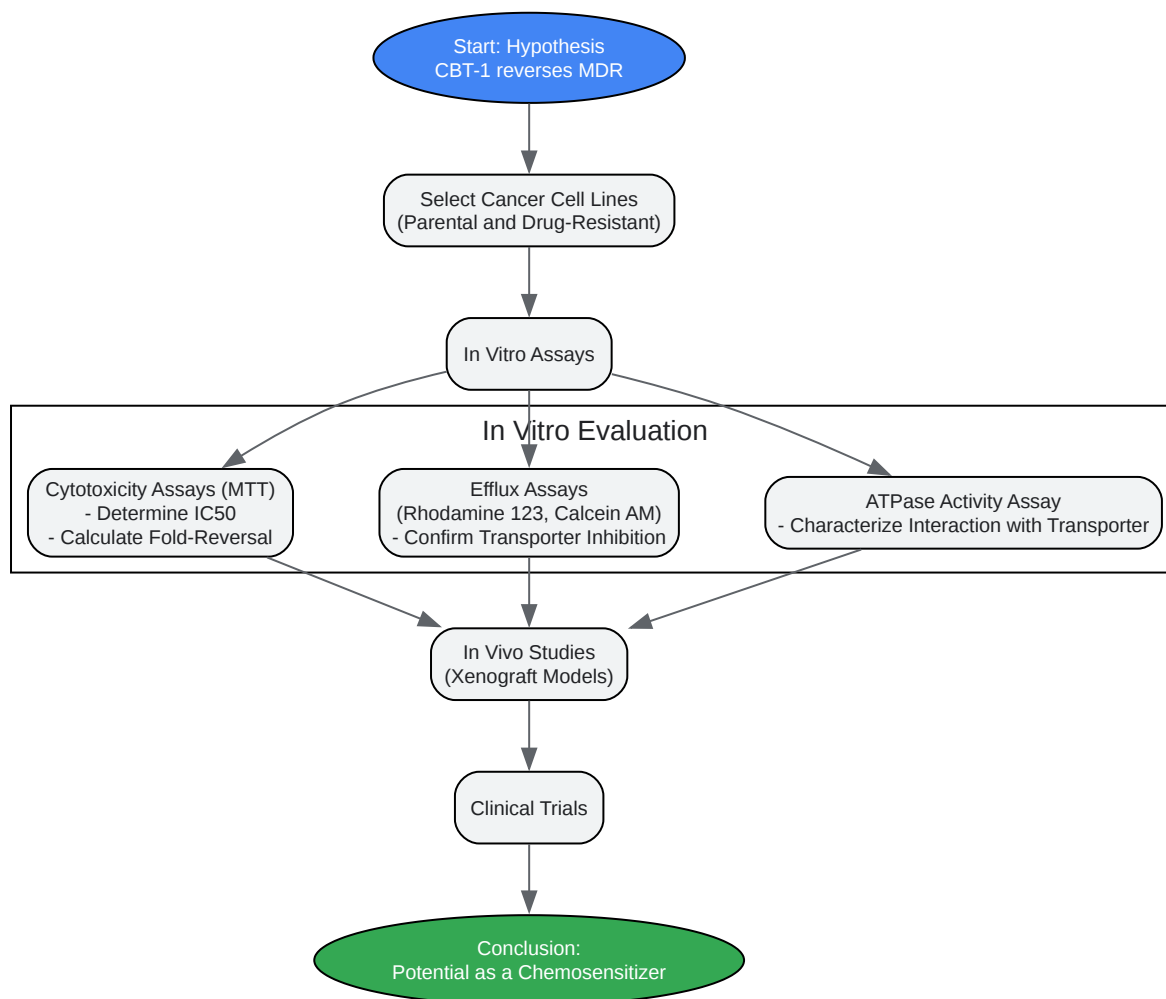
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of **CBT-1®** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of **CBT-1**® as a chemosensitizer.



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Caption: Experimental workflow for evaluating **CBT-1®**.

Clinical Development

CBT-1® has been evaluated in several clinical trials. A pharmacodynamic study in patients with solid tumors demonstrated that oral administration of **CBT-1®** at 500 mg/m² for 7 days

significantly inhibited P-gp function in peripheral blood mononuclear cells and in the liver, as measured by rhodamine efflux and ^{99m}Tc -sestamibi imaging, respectively.[2][3] Importantly, this study and earlier Phase I trials indicated that **CBT-1**[®] did not significantly alter the pharmacokinetics of co-administered paclitaxel or doxorubicin and was associated with minimal toxicity, with side effects primarily related to the chemotherapeutic agent.

A Phase I clinical trial (NCT03002805) investigated **CBT-1**[®] in combination with doxorubicin in patients with metastatic, unresectable sarcomas who had previously progressed on doxorubicin. The study aimed to determine the maximum tolerated dose and recommended Phase II dose of the combination. Patients received **CBT-1**[®] on days 1-7 and doxorubicin on days 5 and 6 of a 21-day cycle.

Conclusion

CBT-1[®] is a potent and selective inhibitor of the ABC transporters P-gp (ABCB1) and MRP1 (ABCC1), which are key mediators of multidrug resistance in cancer. Preclinical studies have robustly demonstrated its ability to reverse resistance to a variety of chemotherapeutic agents in vitro. Clinical studies have confirmed its P-gp inhibitory activity in patients at well-tolerated doses without significant pharmacokinetic interactions with co-administered chemotherapy. These findings support the continued investigation of **CBT-1**[®] as a promising chemosensitizing agent to improve the efficacy of conventional cancer therapies in patients with drug-resistant tumors. Further clinical evaluation in well-defined patient populations with tumors known to overexpress ABCB1 and/or ABCC1 is warranted.

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References

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- 2. researchgate.net [researchgate.net]

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